7-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane
Overview
Description
“7-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane” is also known as GSK3359088 . It is a compound with the molecular formula C29H37ClN6O5 and a molecular weight of 585.09 . It is a solid substance and is also known as EZM 2302 . It is a potent, selective, orally available arginine methyltransferase CARM1 inhibitor with an IC50 of 6 nM .
Synthesis Analysis
The synthesis of related compounds has been described in the literature . For example, 4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine was synthesized from a mixture of 2-amino-4-chloro-6-methyl-pyridine, 3-pyridineboronic acid, dichlorobis(triphenylphosphine)Pd(II), and Na2CO3 .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the sources I found .
Physical and Chemical Properties Analysis
The compound has a predicted boiling point of 705.8±60.0 °C and a predicted density of 1.36±0.1 g/cm3 . It is soluble in DMSO to a maximum concentration of 91.0 mg/mL . The compound is stored at -20°C .
Scientific Research Applications
Synthesis Techniques and Chemical Transformations
The synthesis and manipulation of 7-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane and related compounds have been extensively studied to explore their potential in various chemical transformations and as intermediates in the synthesis of complex molecules. A notable approach involves the synthesis of spirocyclic oxetanes, which are converted into cycloalkylaminoacetanilides for oxidative cyclizations, leading to ring-fused benzimidazole derivatives. This process demonstrates the compound's versatility in forming new tetracyclic systems, highlighting its potential in developing novel pharmacophores and chemical entities (M. Gurry, P. McArdle, F. Aldabbagh, 2015).
Another research direction involves the one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation, showcasing an efficient methodology for constructing complex spirocyclic frameworks. This method emphasizes the structural uniqueness and synthetic utility of the compound in organic chemistry (Thanh‐Truc Huynh, V. Nguyen, H. Nishino, 2017).
Biological and Pharmacological Activities
Spiro compounds, including this compound derivatives, have been the focus of numerous studies due to their significant biological activities. For instance, the anticonvulsant properties of N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane have been investigated, indicating their potential in treating seizure disorders. This research not only explores the compound's pharmacological relevance but also its mechanism of action and structure-activity relationships (K. Kamiński, J. Obniska, A. Zagórska, D. Maciąg, 2006).
In another study, hydrolysis and acylation reactions of specific isomers of the compound under mild conditions were examined, shedding light on its chemical behavior and potential for further modification. Such reactions are crucial for understanding the compound's reactivity and for designing new molecules with enhanced properties (M. Y. Belikov, O. V. Ershov, I. V. Lipovskaya, S. V. Fedoseev, K. V. Lipin, O. E. Nasakin, 2013).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
7-(6-chloro-2-methylpyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c1-9-14-10(13)6-11(15-9)16-4-2-12(3-5-16)7-17-8-12/h6H,2-5,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUNPGWORXIYMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCC3(CC2)COC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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